
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid: is an organic compound with the molecular formula C11H20O3 . It is a derivative of butanoic acid, featuring a cyclohexyl ring substituted with a hydroxy and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid typically involves the reaction of cyclohexanone with methylmagnesium bromide to form 3-hydroxy-3-methylcyclohexanone. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products Formed:
Oxidation: 4-(3-Oxo-3-methylcyclohexyl)butanoic acid
Reduction: 4-(3-Hydroxy-3-methylcyclohexyl)butanol
Substitution: 4-(3-Chloro-3-methylcyclohexyl)butanoic acid.
Aplicaciones Científicas De Investigación
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to various enzymes and receptors. The cyclohexyl ring provides structural stability, allowing the compound to interact with hydrophobic regions of proteins .
Comparación Con Compuestos Similares
- 3-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylcyclohexanone
- 4-(3-Oxo-3-methylcyclohexyl)butanoic acid
Comparison: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
92841-20-8 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H20O3/c1-11(14)7-3-5-9(8-11)4-2-6-10(12)13/h9,14H,2-8H2,1H3,(H,12,13) |
Clave InChI |
MKXOXGLTGMYYCT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


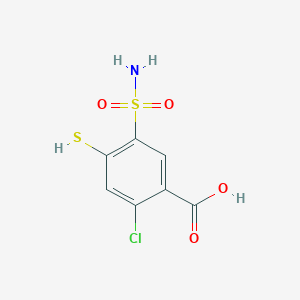
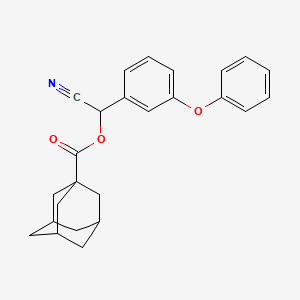
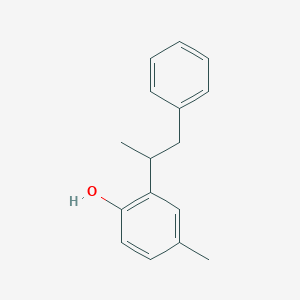
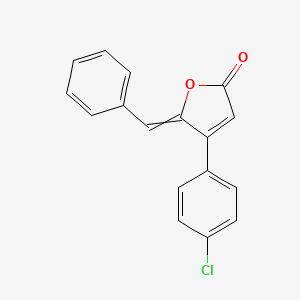
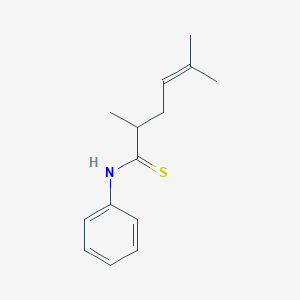
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)


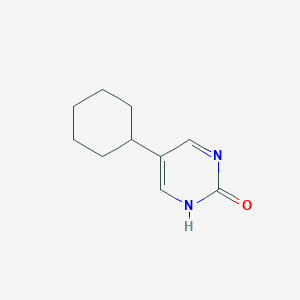
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
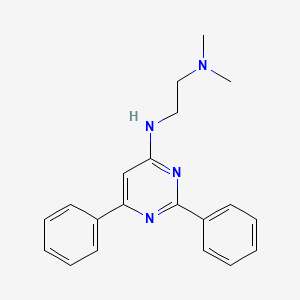


![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
